N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound featuring a pyrazole and triazolopyrimidine scaffold. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of N7-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves multiple steps The synthetic route typically starts with the preparation of the pyrazole intermediate, followed by the formation of the triazolopyrimidine ring systemReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including anticancer properties.
Medicine: It is being investigated as a potential therapeutic agent for various diseases, particularly cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N7-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N~7~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant anticancer activities.
Triazolopyrimidine derivatives: Known for their diverse biological activities, including antiviral and anticancer properties
This compound stands out due to its dual inhibitory activity against multiple cancer cell lines and its potential as a therapeutic agent.
Properties
Molecular Formula |
C17H13ClFN7O |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C17H13ClFN7O/c1-10-7-14(26-17(22-10)20-9-21-26)16(27)23-15-5-6-25(24-15)8-11-12(18)3-2-4-13(11)19/h2-7,9H,8H2,1H3,(H,23,24,27) |
InChI Key |
FFZDZLZLVZRQOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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